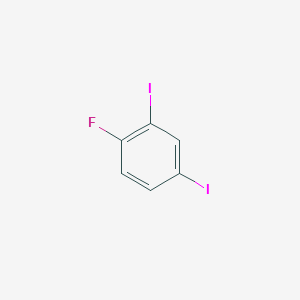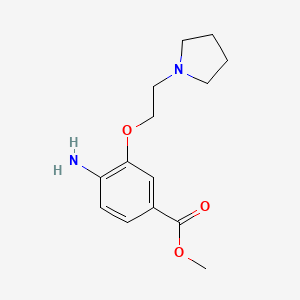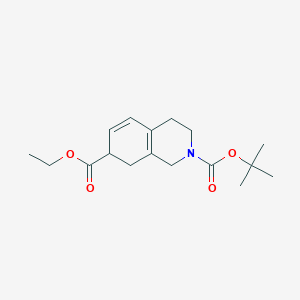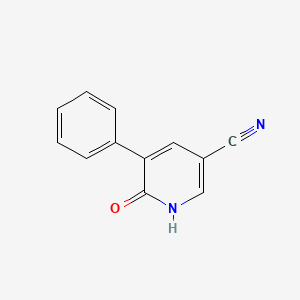
2-amino-4-(1H-indol-4-yloxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(1H-indol-4-yloxy)phenol is a compound that features both an indole and a phenol moiety. Indole derivatives are significant in various biological and chemical contexts due to their presence in many natural products and pharmaceuticals. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-indol-4-yloxy)phenol typically involves the coupling of an indole derivative with a phenol derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-amino-4-(1H-indol-4-yloxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
科学的研究の応用
2-amino-4-(1H-indol-4-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-4-(1H-indol-4-yloxy)phenol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The phenol group can participate in redox reactions, affecting cellular oxidative stress levels.
類似化合物との比較
Similar Compounds
2-amino-4-phenylphenol: Similar in structure but lacks the indole moiety.
4-(1H-indol-4-yloxy)-2-aminophenol: Another indole-phenol derivative with slight structural variations.
Uniqueness
2-amino-4-(1H-indol-4-yloxy)phenol is unique due to the presence of both an indole and a phenol group, allowing it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds .
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
2-amino-4-(1H-indol-4-yloxy)phenol |
InChI |
InChI=1S/C14H12N2O2/c15-11-8-9(4-5-13(11)17)18-14-3-1-2-12-10(14)6-7-16-12/h1-8,16-17H,15H2 |
InChIキー |
BUFCYIRAIWDJOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)



![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871959.png)





![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)

![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
